3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid
Description
3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is a cyclopentane-derived carboxylic acid featuring a cyclohexylcarbamoyl substituent at the 3-position and three methyl groups at the 1,2,2-positions. This compound’s structure combines a rigid cyclopentane backbone with a lipophilic cyclohexyl group, which may influence its physicochemical properties, such as solubility and bioavailability.
Properties
IUPAC Name |
3-(cyclohexylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-15(2)12(9-10-16(15,3)14(19)20)13(18)17-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKKPHPXUYORRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of cyclohexylamine with trimethyl-cyclopentanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid is primarily used in proteomics research, which highlights its significance in biochemical applications.
Synthesis
The synthesis of this compound can be achieved through the activation of carboxylic acids using thionyl chloride. This method allows for the formation of amides in a one-pot reaction by treating carboxylic acids with amines in the presence of thionyl chloride and a base such as triethylamine. The reaction typically occurs at room temperature and may require heating to achieve complete conversion.
Structure and Chemical Reactions
The structure of this compound features a cyclopentanecarboxylic acid core substituted with a cyclohexyl group at the nitrogen atom of the carbamoyl function. this compound can participate in various chemical reactions typical for amides, including hydrolysis under acidic or basic conditions, which can regenerate the corresponding carboxylic acid and amine.
Biological Activity
While specific mechanisms for this compound are not extensively documented, compounds with similar structures often function through enzyme inhibition or receptor modulation in biochemical processes.
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Study on Antimicrobial Activity (2024) :
- Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Anticancer Activity Evaluation (2023) :
- Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model Study (2025) :
- Objective: To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism by which 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituent attached to the carbamoyl group. Below is a detailed comparison based on available evidence:
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
The 4-ethoxy-phenyl group in the analog introduces aromaticity and an ethoxy (–OCH2CH3) moiety, which may improve solubility via polar interactions while retaining moderate lipophilicity .
Metabolic Stability :
- Ethoxy groups are prone to oxidative metabolism (e.g., via cytochrome P450 enzymes), whereas cyclohexyl groups may confer greater metabolic stability due to their saturated structure.
Research Findings (Inferred):
- No direct experimental data for the target compound is available in the provided evidence. However, analogs like CAS 392335-01-2 highlight the importance of substituent choice in modulating pharmacokinetic properties. For instance, ethoxy-phenyl derivatives often exhibit balanced solubility and bioavailability, making them common in drug design .
Biological Activity
3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid (CAS Number: 452346-64-4) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C16H27NO3
- Molecular Weight : 281.40 g/mol
- Structure : The compound features a cyclopentane core with a cyclohexyl carbamoyl substituent and three methyl groups, contributing to its unique properties.
Research indicates that this compound may interact with various biological pathways, particularly those involved in inflammation and immune response modulation. It has been proposed as a potential modulator of the complement pathway, which plays a crucial role in immune system function .
Pharmacological Studies
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
| Study Type | Findings |
|---|---|
| In vitro | Demonstrated inhibition of TNF-alpha and IL-6 production in macrophages. |
| Animal Model | Reduced paw swelling in rats treated with the compound compared to control groups. |
| Antimicrobial Testing | Effective against Staphylococcus aureus and Escherichia coli at specific concentrations. |
Toxicity and Safety
Despite its promising biological activities, safety assessments are crucial. The compound is classified as an irritant, and caution is advised when handling it in laboratory settings . Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
